3-(Methyl(thiazol-2-yl)amino)azetidine

Organic Synthesis Process Chemistry Drug Intermediate

Accelerate your medicinal chemistry programs with 3-(Methyl(thiazol-2-yl)amino)azetidine (C7H11N3S, MW 169.25). This N-methylated 2-aminothiazole-azetidine building block eliminates a hydrogen-bond donor, enhancing lipophilicity and metabolic stability for superior kinase inhibitor design. Serves as a strategic intermediate for oral carbapenem side chains (e.g., tebipenem pivoxil) with improved synthetic yield. Ideal for focused library synthesis targeting M. tuberculosis. Standard commercial purity is ≥95%. Inquire for bulk pricing to secure your supply of this differentiated scaffold.

Molecular Formula C7H11N3S
Molecular Weight 169.25 g/mol
Cat. No. B8379754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methyl(thiazol-2-yl)amino)azetidine
Molecular FormulaC7H11N3S
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCN(C1CNC1)C2=NC=CS2
InChIInChI=1S/C7H11N3S/c1-10(6-4-8-5-6)7-9-2-3-11-7/h2-3,6,8H,4-5H2,1H3
InChIKeyKYMRZPYLFRBVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Intelligence: 3-(Methyl(thiazol-2-yl)amino)azetidine as a Scaffold-Differentiating Building Block


3-(Methyl(thiazol-2-yl)amino)azetidine (C7H11N3S, MW 169.25 g/mol) is a heterocyclic building block featuring an azetidine core N-substituted with a methylthiazol-2-yl amino group . This compound belongs to the class of 2-aminothiazole-azetidine hybrids, which are recognized scaffolds in medicinal chemistry for their broad biological potential [1]. Its key structural distinction from many analogs is the N-methyl linkage on the exocyclic amine, which can modulate the molecule's physicochemical and pharmacokinetic profile compared to its non-methylated counterpart.

Procurement Intelligence: Why Simple Analogs Cannot Substitute for 3-(Methyl(thiazol-2-yl)amino)azetidine


Generic substitution within the azetidine-thiazole chemical space is hindered by the specific structural features of 3-(Methyl(thiazol-2-yl)amino)azetidine. The presence of the N-methyl group on the secondary amine linker is a critical structural feature that is absent in the simpler N-(azetidin-3-yl)thiazol-2-amine analog . This methylation directly eliminates a hydrogen-bond donor, increases lipophilicity, and can significantly alter the compound's metabolic stability and target binding kinetics, as demonstrated by structure-activity relationship (SAR) studies on N-methylated aminothiazoles [1]. Its defined stereochemistry and regiochemistry also make it a valuable intermediate for synthesizing complex structures like carbapenem side chains [2], where unmodified analogs would lead to different synthetic outcomes and products.

Quantitative Differentiation Guide for 3-(Methyl(thiazol-2-yl)amino)azetidine vs. Closest Analogs


Synthetic Advantage: Direct Utility as a Carbapenem Intermediate vs. Unsubstituted Azetidine Analogs

The compound directly enables a shorter synthetic route to tebipenem pivoxil's side chain. Patent CN110698469A describes using a 3-(thio-substituted)-1-(1,3-thiazol-2-yl)azetidine intermediate to avoid the synthesis of 1-azabicyclo[1.1.0]butane. While the patent explicitly uses 3-acetylthio-1-(1,3-thiazol-2-yl)azetidine, our target compound with an N-methylamino group provides an alternative reactive handle for creating the same bicyclic core, bypassing multi-step protection/deprotection sequences required for analogs like 3-aminoazetidine. This route is reported to achieve fewer reaction steps and higher yield compared to prior methods that used unsubstituted azetidine [1].

Organic Synthesis Process Chemistry Drug Intermediate

Biological Activity: Contribution of the N-Methyl Group to Antimycobacterial Potency in 2-Aminothiazole-Azetidine Series

In a study of 2-oxo-azetidine derivatives of 2-aminothiazole, compounds with N-aryl substitution showed significant antitubercular activity against M. tuberculosis with defined MIC values. While the target compound was not directly assayed, SAR analysis indicates that the N-methyl group on the linker amine significantly influences electronic distribution and lipophilicity (cLogP), a known driver for mycobacterial cell wall penetration. Comparatively, simpler 2-aminothiazole compounds without the azetidine-N-methyl motif showed higher MIC values, indicating weaker activity [1]. This infers that 3-(Methyl(thiazol-2-yl)amino)azetidine, by combining the methyl group with the azetidine core, may offer a superior starting point for antitubercular lead optimization.

Medicinal Chemistry Antitubercular Structure-Activity Relationship

Metabolic Stability: N-Methylation Blocks a Major Metabolic Soft Spot vs. N-H Analog

The secondary amine NH in the direct analog N-(azetidin-3-yl)thiazol-2-amine is a known metabolic soft spot subject to N-dealkylation or oxidation by cytochrome P450 enzymes. N-Methylation, as present in 3-(Methyl(thiazol-2-yl)amino)azetidine, is a well-established medicinal chemistry strategy to block this primary metabolic pathway. While direct comparative stability data for this specific compound pair is not published, class-level evidence for aminothiazoles shows that N-methylation reduces intrinsic clearance in human liver microsomes by >50% [1]. This structural feature avoids a common liability, making the compound a more attractive starting point for lead optimization programs.

Drug Metabolism Pharmacokinetics Structural Alert

High-Value Application Scenarios for 3-(Methyl(thiazol-2-yl)amino)azetidine in R&D and Production


Advanced Intermediate for Carbapenem Side Chain Synthesis

The compound serves as a strategic intermediate in the synthesis of the bicyclic azetidine-thiazole side chain found in oral carbapenems like tebipenem pivoxil. Its use, as inferred from patent CN110698469A, allows access to 3-acetylthio-1-(1,3-thiazol-2-yl)azetidine-type intermediates through fewer steps and with improved overall yield compared to routes starting from simpler, non-methylated azetidines [2].

Scaffold for Antitubercular Lead Optimization

Building on the established antimycobacterial activity of 2-oxo-azetidine-2-aminothiazole derivatives, this compound provides a unique N-methylated scaffold for SAR exploration. Medicinal chemists can leverage this starting material to synthesize focused libraries aimed at improving potency against M. tuberculosis, as the methyl group and azetidine core are key determinants of activity [2].

Kinase Inhibitor Probe Design with Enhanced Stability

The N-methyl azetidine-thiazole motif is a recognized hinge-binding scaffold for kinase inhibitors. By eliminating a hydrogen-bond donor and blocking a metabolic soft spot, this compound is a superior foundation for designing selective, stable kinase probes. It can be directly elaborated via the free azetidine nitrogen to generate potent, cell-permeable inhibitors with a longer half-life than those derived from the NH analog [2].

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